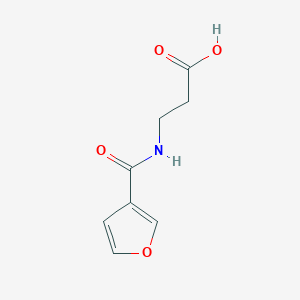

3-(Furan-3-ylformamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Furan-3-ylformamido)propanoic acid” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 . It is also known by its IUPAC name, N-(3-furoyl)-beta-alanine . The compound is typically in the form of a powder .

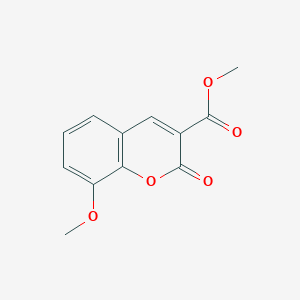

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

3-(Furan-3-ylformamido)propanoic acid , a furan derivative, has demonstrated notable antimicrobial and antifungal properties. A study isolated a new furan derivative and found it exhibited potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis (Yang et al., 2018). In another research, furan-2-yl propanoic acid derivatives were synthesized and shown to have good antimicrobial activity against yeast-like fungi Candida albicans, as well as suppressing Escherichia coli and Staphylococcus aureus (Kalyaev et al., 2022).

Catalytic Esterification and Synthesis

The compound has been used as a substrate in catalytic reactions. For instance, Pseudomonas cepacia lipase was used to catalyze the esterification of 3-(furan-2-yl) propanoic acid, demonstrating high yields of the esters. Ionic liquids were found to enhance the reaction, with [Bmim]Tf 2 N yielding the highest product percentages (Vidya & Chadha, 2010).

Applications in Textile Industry

Furthermore, the compound has been applied in the textile industry. Modified cotton fabrics were treated with poly (3-(furan-2-carboamido) propionic acid) and its hydrogel, resulting in fabrics with enhanced antibacterial activity, UV protection, and electrical conductivity (Baseer et al., 2020).

Role in Green Chemistry

Additionally, the compound has played a role in green chemistry applications. The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi demonstrated the compound's potential in organic synthesis under environmentally friendly conditions (Jimenez et al., 2019).

Safety and Hazards

The safety data sheet for “3-(Furan-3-ylformamido)propanoic acid” indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Wirkmechanismus

Target of Action

The primary targets of 3-(Furan-3-ylformamido)propanoic acid are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation . Preliminary studies suggest that the compound may have antimicrobial activity

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include factors such as pH, temperature, and the presence of other substances that can interact with the compound.

Eigenschaften

IUPAC Name |

3-(furan-3-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWJPFJEAUWQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)

![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)

![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)